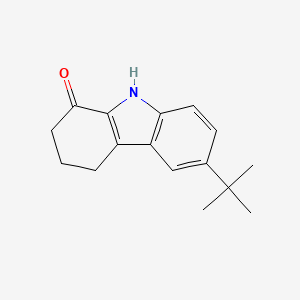

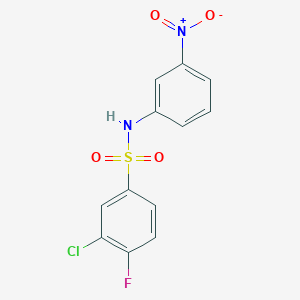

![molecular formula C12H13N5S2 B5502638 5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)

5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to our subject of interest, typically involves the condensation of o-phenylenediamines with electrophilic reagents under specific conditions to form the desired heterocyclic frameworks. These methods have been developed to optimize yields, selectivity, and functional group tolerance, making them adaptable to a variety of benzimidazole-based compounds (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of such compounds often entails a combination of different heterocyclic systems, which can significantly impact their chemical reactivity and interaction with biological targets. For instance, the incorporation of the triazole ring into benzimidazole frameworks has been explored for the synthesis of compounds with improved pharmacological profiles, highlighting the importance of structural analysis in understanding their potential applications (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

The chemical reactivity of compounds containing benzimidazole and triazole rings is influenced by the presence of these heterocycles, which can participate in a variety of chemical transformations. These include nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes that are pivotal in the synthesis of complex organic molecules (Vessally et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure, which affects their interaction with solvents and their thermal behavior. Understanding these properties is essential for the formulation and storage of substances containing these heterocycles.

Chemical Properties Analysis

Chemically, benzimidazole and triazole derivatives exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, attributed to their interaction with biological molecules. The specific functional groups and heteroatoms within these compounds contribute to their reactivity and biological activity, making them valuable in drug discovery and development (Marinescu, 2023).

科学的研究の応用

Anticancer Properties

Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR inhibitors with anticancer properties. Detailed investigations into their tautomeric properties, conformations, and anti-cancer mechanisms have been conducted using density functional theory and molecular docking. These studies highlight the stability of these compounds in their thione form and their binding affinities within the EGFR binding pocket, suggesting significant anti-cancer activity (Karayel, 2021).

Antimicrobial Activity

A range of benzimidazole derivatives has been synthesized and evaluated for antimicrobial efficacy. Some of these compounds exhibit considerable activity against gram-positive, gram-negative bacteria, and yeast, highlighting their potential in combating microbial infections (Fahmy, El-masry, & Abdelwahed, 2001).

Corrosion Inhibition

Benzimidazole derivatives have also been researched for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. Their effectiveness increases with concentration, and studies suggest they act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm. This indicates their potential in industrial applications to prevent metal corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antioxidant Properties

Investigations into the crystal structures and intermolecular interactions of novel antioxidant triazolyl-benzimidazole compounds have been conducted. These studies provide insights into their antioxidant capabilities, beneficial for developing treatments to mitigate oxidative stress (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).

作用機序

Safety and Hazards

将来の方向性

The future directions for research into this compound would likely depend on its observed biological activities. If it shows promising activity in a certain area, such as antimicrobial or anticancer activity, further studies could be conducted to optimize its activity and investigate its mechanism of action .

特性

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5S2/c1-2-17-10(15-16-12(17)18)7-19-11-13-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,13,14)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUINMUYGRWAHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

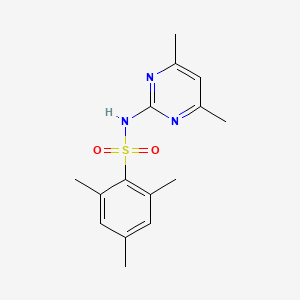

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

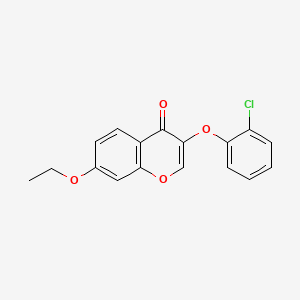

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)

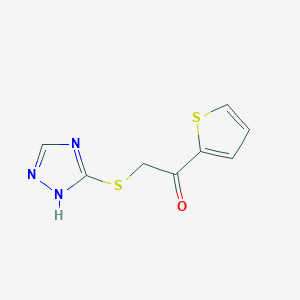

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)